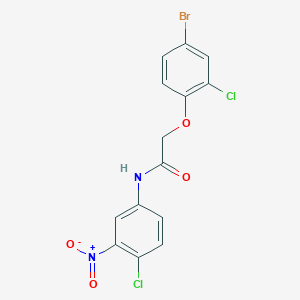

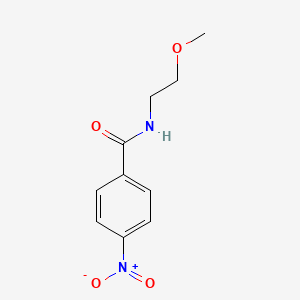

![molecular formula C16H12Cl2O5 B4623597 methyl 2-{[(2,4-dichlorophenoxy)acetyl]oxy}benzoate](/img/structure/B4623597.png)

methyl 2-{[(2,4-dichlorophenoxy)acetyl]oxy}benzoate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of methyl 2-{[(2,4-dichlorophenoxy)acetyl]oxy}benzoate involves intricate chemical reactions, often starting from simpler esters or acids. For example, the alkaline hydrolysis of substituted methyl benzoates, including compounds with similar structures, demonstrates the involvement of neighboring participation by keto-carbonyl groups, a principle that could be extrapolated to the synthesis of methyl 2-{[(2,4-dichlorophenoxy)acetyl]oxy}benzoate (Bowden & Byrne, 1996).

Molecular Structure Analysis

The molecular structure of compounds akin to methyl 2-{[(2,4-dichlorophenoxy)acetyl]oxy}benzoate is often characterized by X-ray diffraction studies. These analyses reveal the intricate arrangements of atoms and the presence of intramolecular and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's reactivity and properties.

Chemical Reactions and Properties

Compounds related to methyl 2-{[(2,4-dichlorophenoxy)acetyl]oxy}benzoate participate in various chemical reactions, including hydrolysis under alkaline conditions, where neighboring group participation plays a significant role. Such reactions are indicative of the reactivity patterns of ester functional groups in the compound, which are essential for further functionalization or transformation into other derivatives (Bowden & Byrne, 1996).

Applications De Recherche Scientifique

Photopolymerization Applications

A study describes the development of a new alkoxyamine bearing a chromophore group linked to the aminoxyl function, which decomposes under UV irradiation to generate radicals. This compound is proposed for use in nitroxide-mediated photopolymerization (NMP2), a process crucial for developing advanced materials with specific properties, demonstrating the compound's potential in materials science and engineering applications (Guillaneuf et al., 2010).

Heterocyclic System Synthesis

Another study focuses on the synthesis of heterocyclic systems using derivatives of methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate. This research illustrates the compound's utility in organic chemistry, particularly in creating complex molecules that could have various applications in medicinal chemistry and the development of new materials (Selič et al., 1997).

Photocatalytic Degradation Studies

A study on the degradation of 2,4-dichlorophenoxyacetic acid by advanced oxidation processes offers insights into environmental applications. This research could inform the development of wastewater treatment technologies and the environmental remediation of herbicide-contaminated sites, highlighting the potential environmental benefits of applying these chemical reactions (Sun & Pignatello, 1993).

Organic Synthesis and Crystal Engineering

Further research explores the crystal engineering aspects of related compounds, demonstrating the importance of such studies in material science for creating substances with desired physical properties. This work emphasizes the role of pressure in inducing phase transitions in structures with a high-Z′, a concept critical for understanding the behavior of materials under different conditions (Johnstone et al., 2010).

Propriétés

IUPAC Name |

methyl 2-[2-(2,4-dichlorophenoxy)acetyl]oxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2O5/c1-21-16(20)11-4-2-3-5-13(11)23-15(19)9-22-14-7-6-10(17)8-12(14)18/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHDRTOVCNKCIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OC(=O)COC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-{[(2,4-dichlorophenoxy)acetyl]oxy}benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-difluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4623515.png)

![1-(4-bromobenzoyl)-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4623521.png)

![ethyl ({1-(3-methoxypropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetate](/img/structure/B4623559.png)

![3-allyl-N-[2-(dimethylamino)ethyl]-4-methoxybenzamide](/img/structure/B4623574.png)

![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4623611.png)

![1-{[(2,4-dichlorobenzyl)thio]acetyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4623612.png)

![2-{5-[(2-chloro-5-methylphenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4623615.png)